

# Technical Guide: Diethyl (2-hydroxyethyl)propanedioate & Its Lactone Derivative

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## Compound of Interest

Compound Name:	Diethyl (2-hydroxyethyl)propanedioate
CAS No.:	63972-17-8
Cat. No.:	B3055328

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## Executive Summary & Chemical Identity

**Diethyl (2-hydroxyethyl)propanedioate** is a bifunctional ester primarily used as a pharmaceutical intermediate in the synthesis of Vitamin B1, Vitamin B6, and various agrochemicals. A defining characteristic of this compound is its tendency to undergo intramolecular cyclization to form a lactone. Consequently, commercial samples and reaction mixtures often contain the lactone form, Ethyl 2-oxotetrahydrofuran-3-carboxylate.

Researchers must distinguish between the open-chain intermediate and the cyclic lactone product, as their physical properties and reactivities differ.

## Chemical Identification Data

Feature	Open-Chain Form	Lactone Form (Cyclized)
IUPAC Name	Diethyl (2-hydroxyethyl)propanedioate	Ethyl 2-oxotetrahydrofuran-3-carboxylate
Common Name	Diethyl (2-hydroxyethyl)malonate	-Carbethoxy- -butyrolactone
CAS Number	1775-26-4	936-13-0 (also 77513-58-7)
Molecular Formula		
Molecular Weight	204.22 g/mol	158.15 g/mol
SMILES	<chem>CCOC(=O)C(CCO)C(=O)OCC</chem>	<chem>CCOC(=O)C1CCOC1=O</chem>

## Physical Properties Data

The following data aggregates experimental values. Note that the open-chain form is often generated in situ and may not be isolated without cyclization occurring.

### Table 1: Boiling Point & Melting Point Data

Property	Diethyl (2-hydroxyethyl)propanedioate	Ethyl 2-oxotetrahydrofuran-3-carboxylate
Physical State	Colorless to pale yellow oil	Viscous yellow liquid
Melting Point	< 0 °C (Liquid at RT)	< 25 °C (Liquid at RT)
Boiling Point (Atm)	Decomposes/Cyclizes > 150 °C	260–280 °C (Predicted/Extrapolated)
Boiling Point (Vac)	Not typically distilled	145–150 °C @ 15 mmHg 108–112 °C @ 1 mmHg
Density	~1.10 g/cm <sup>3</sup>	1.213 g/cm <sup>3</sup> @ 25 °C
Refractive Index		
Solubility	Soluble in alcohols, ether, chloroform	Miscible with organic solvents; hydrolyzes in water

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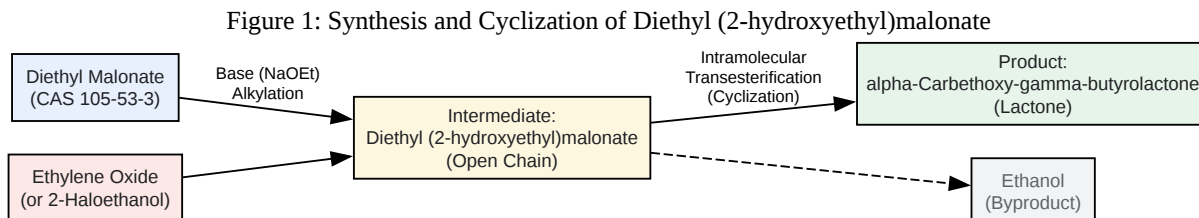
*Critical Note: Attempting to distill the open-chain diethyl (2-hydroxyethyl)malonate at atmospheric pressure will almost invariably result in the loss of ethanol and formation of the lactone. Vacuum distillation is required for isolation.*

## Synthesis & Cyclization Mechanism

The synthesis typically involves the alkylation of diethyl malonate with ethylene oxide or a 2-haloethanol. The resulting intermediate is the open-chain alcohol, which spontaneously or catalytically cyclizes.

## Reaction Workflow

The following diagram illustrates the alkylation and subsequent cyclization pathway.



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Figure 1: The pathway from diethyl malonate to the lactone derivative.[1]

## Mechanism Description

- Enolate Formation: Sodium ethoxide deprotonates the alpha-carbon of diethyl malonate.
- Alkylation: The nucleophilic enolate attacks ethylene oxide (ring opening) or 2-chloroethanol ( ), attaching the hydroxyethyl group.
- Cyclization: The pendant hydroxyl group attacks one of the carbonyl carbons of the ester groups.
- Elimination: Ethanol is eliminated, closing the 5-membered lactone ring. This process is thermodynamically favorable.

## Experimental Protocol: Synthesis & Isolation

Caution: This protocol involves hazardous reagents (Ethylene Oxide/2-Bromoethanol) and should be performed in a fume hood.

### Method A: From Diethyl Malonate and 2-Bromoethanol

This method is preferred for laboratory scale due to the ease of handling liquids compared to gaseous ethylene oxide.

- Preparation of Ethoxide: In a 3-neck flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (23 g, 1.0 mol) in Absolute Ethanol (500 mL) under nitrogen atmosphere.
- Formation of Enolate: Cool the solution to 50°C. Add Diethyl Malonate (160 g, 1.0 mol) dropwise over 30 minutes. Stir for an additional 30 minutes.
- Alkylation: Add 2-Bromoethanol (125 g, 1.0 mol) dropwise. The reaction is exothermic; maintain temperature below 60°C.
- Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The pH should become neutral as the base is consumed.
- Workup:
  - Cool to room temperature.
  - Filter off the precipitated Sodium Bromide (NaBr).
  - Concentrate the filtrate under reduced pressure (rotary evaporator) to remove ethanol.
- Lactonization (Thermal): The residue contains the open-chain intermediate. Heat the residue to 130–150°C under partial vacuum (50 mmHg) to drive off the generated ethanol and force cyclization.
- Purification: Distill the final product under high vacuum. Collect the fraction boiling at 108–112°C at 1 mmHg (or ~148°C at 15 mmHg).

## Handling, Stability & Safety (E-E-A-T)

### Stability Profile

- Hydrolysis: The lactone ring is susceptible to hydrolysis in aqueous basic media, reverting to the malonate or decarboxylating to -butyrolactone derivatives.
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture will degrade the ester/lactone functionalities.

## Safety Considerations

- GHS Classification: Irritant (Skin/Eye), Combustible Liquid.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Incompatibility: Strong oxidizing agents, strong acids, and strong bases.

## Analytical Validation

To confirm the identity of the product (Lactone vs. Open Chain), use IR Spectroscopy:

- Lactone Carbonyl: Look for a sharp band at  $\sim 1775\text{ cm}^{-1}$  (characteristic of -lactones).
- Ester Carbonyl: A band at  $\sim 1735\text{ cm}^{-1}$  corresponds to the pendant ethyl ester.
- Hydroxyl: The absence of a broad O-H stretch at  $3400\text{ cm}^{-1}$  confirms complete cyclization.

## References

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## Sources

- [1. Design and Synthesis of 2,3-trans-Proline Analogues as Ligands for Ionotropic Glutamate Receptors and Excitatory Amino Acid Transporters - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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